1,2-Dioleoyl-3-palmitoylglycerol 1,2-Dioleoyl-3-palmitoylglycerol 1,2-dioleoyl-3-palmitoylglycerol is a triglyceride in which the acyl groups at positions 1 and 2 are specified as oleoyl while that at position 3 is specified as palmitoyl. It is functionally related to a hexadecanoic acid and an oleic acid.
1,2-Dioleoyl-3-palmitoylglycerol is a natural product found in Celastrus paniculatus with data available.
See also: Coix lacryma-jobi seed (part of).
Brand Name: Vulcanchem
CAS No.: 2190-30-9
VCID: VC20776385
InChI: InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25-,28-26-
SMILES: CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Molecular Formula: C55H102O6
Molecular Weight: 859.4 g/mol

1,2-Dioleoyl-3-palmitoylglycerol

CAS No.: 2190-30-9

Cat. No.: VC20776385

Molecular Formula: C55H102O6

Molecular Weight: 859.4 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dioleoyl-3-palmitoylglycerol - 2190-30-9

Specification

Description 1,2-dioleoyl-3-palmitoylglycerol is a triglyceride in which the acyl groups at positions 1 and 2 are specified as oleoyl while that at position 3 is specified as palmitoyl. It is functionally related to a hexadecanoic acid and an oleic acid.
1,2-Dioleoyl-3-palmitoylglycerol is a natural product found in Celastrus paniculatus with data available.
See also: Coix lacryma-jobi seed (part of).
CAS No. 2190-30-9
Molecular Formula C55H102O6
Molecular Weight 859.4 g/mol
IUPAC Name [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Standard InChI InChI=1S/C55H102O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h25-28,52H,4-24,29-51H2,1-3H3/b27-25-,28-26-
Standard InChI Key JFISYPWOVQNHLS-LBXGSASVSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
SMILES CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC

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